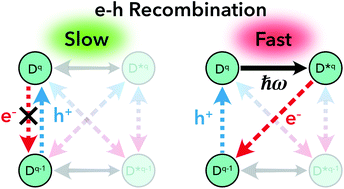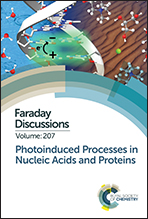Impact of metastable defect structures on carrier recombination in solar cells†
Faraday Discussions Pub Date: 2022-04-11 DOI: 10.1039/D2FD00043A
Abstract
The efficiency of a solar cell is often limited by electron–hole recombination mediated by defect states within the band gap of the photovoltaic (PV) semiconductor. The Shockley–Read–Hall (SRH) model considers a static trap that can successively capture electrons and holes. In reality however, true trap levels vary with both the defect charge state and local structure. Here we consider the role of metastable structural configurations in capturing electrons and holes, taking the tellurium interstitial in CdTe as an illustrative example. Consideration of the defect dynamics, and symmetry-breaking, changes the qualitative behaviour and activates new pathways for carrier capture. Our results reveal the potential importance of metastable defect structures in non-radiative recombination, in particular for semiconductors with anharmonic/ionic–covalent bonding, multinary compositions, low crystal symmetries or highly-mobile defects.


Recommended Literature
- [1] Multi-colored dyesensitization of polymer/fullerene bulk heterojunction solar cells
- [2] Hydrophobicity, topography in membranes and photosensitization of silicon phthalocyanines with axial ligands of varying lengths
- [3] Use of X-ray fluorescence spectrometry for the direct multi-element analysis of coal powders
- [4] A mixed-function-grafted magnetic mesoporous hollow silica microsphere immobilized lipase strategy for ultrafast transesterification in a solvent-free system†
- [5] Targeted photothermal therapy of mice and rabbits realized by macrophage-loaded tungsten carbide†
- [6] Effects of the environment on the photochromic behaviour of a novel indeno-fused naphthopyran
- [7] Hierarchically structured microchip for point-of-care immunoassays with dynamic detection ranges†
- [8] Co3O4–C core–shell nanowire array as an advanced anode material for lithium ion batteries†
- [9] Thin films of metals, metal chalcogenides and oxides deposited at the water–oil interface using molecular precursors
- [10] Relaxation dynamics of deeply supercooled confined water in l,l-diphenylalanine micro/nanotubes†

Journal Name:Faraday Discussions
Research Products
-
CAS no.: 65-28-1
-
CAS no.: 87-91-2
-
3-Fluoro-4-methoxybenzaldehyde
CAS no.: 351-54-2
-
2-Fluoro-4-methoxybenzaldehyde
CAS no.: 331-64-6
-
CAS no.: 59-23-4
-
4-Ethoxy-3-methoxybenzaldehyde
CAS no.: 120-25-2
-
3,5-Bis(trifluoromethyl)phenol
CAS no.: 349-58-6









